molecular formula C18H14ClN7O7S B5045582 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

Cat. No.: B5045582
M. Wt: 507.9 g/mol
InChI Key: ZCOHFNHQEHHXQG-UHFFFAOYSA-N
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Description

4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide typically involves multiple steps. The initial step often includes the preparation of the benzoxadiazole core, followed by the introduction of the chloro and nitro groups. Subsequent steps involve the attachment of the amino group and the sulfonamide moiety. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like methanol and dimethyl sulfoxide, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, but they generally require controlled temperatures, inert atmospheres, and specific pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzoxadiazole compounds .

Scientific Research Applications

4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications and interactions.

Properties

IUPAC Name

4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN7O7S/c1-31-14-8-13(21-18(22-14)32-2)25-34(29,30)10-5-3-9(4-6-10)20-12-7-11(19)15-16(24-33-23-15)17(12)26(27)28/h3-8,20H,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOHFNHQEHHXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC3=C(C4=NON=C4C(=C3)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN7O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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